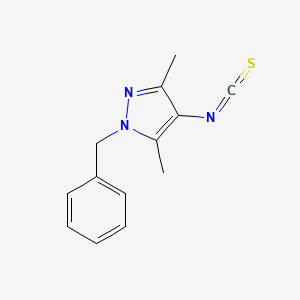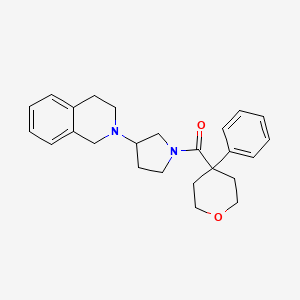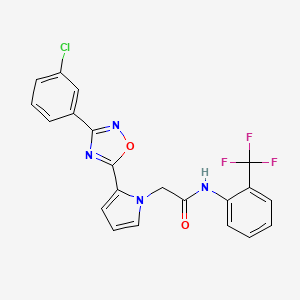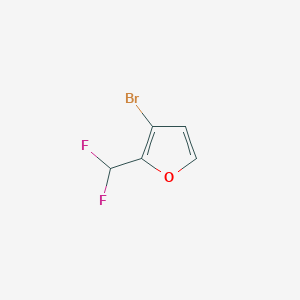![molecular formula C24H21NO5S B2602572 3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-26-3](/img/structure/B2602572.png)
3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
PI3K Inhibitors for Treatment
One significant application is its relation to PI3K inhibitors, particularly in treating idiopathic pulmonary fibrosis and cough. The closely related broad-spectrum phosphatidylinositol 3-kinase inhibitors, such as GSK-2126458, which share structural similarities with "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one", have commenced dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis, indicating its potential therapeutic applications (Norman, 2014).
Nucleophilic Reactions
Research into the nucleophilic reactions of similar compounds, such as 3-benzenesulfonyloxyalloxazine and its 1-methyl analog, reveals the versatility of these molecules in producing a variety of reaction products. This demonstrates the compound's potential in facilitating diverse chemical transformations, which could be useful in synthetic chemistry and drug development (Hamby & Bauer, 1987).
Synthesis of Benzofuroquinoline Derivatives
The synthesis of benzofuro[3,2-c]quinoline derivatives from "this compound" showcases its role in creating compounds with excellent antileukemia activity. This highlights its importance in the development of new therapeutic agents for treating leukemia (Lin et al., 2020).
Antibacterial Activity
The green synthesis of novel quinoxaline sulfonamides with antibacterial activity further underscores the potential of "this compound" and its derivatives. These compounds have shown effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, pointing towards its utility in combating bacterial infections (Alavi et al., 2017).
Antituberculosis Agents
The compound and its derivatives have been explored for their potential as antituberculosis agents. Synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives against Mycobacterium tuberculosis demonstrate its applicability in addressing tuberculosis, highlighting its significance in medicinal chemistry and drug development (Jaso et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-29-18-10-8-17(9-11-18)15-25-16-23(31(27,28)20-6-4-3-5-7-20)24(26)21-14-19(30-2)12-13-22(21)25/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVKZCTPWYLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)

![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)
![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)


